1-Adamantylmalonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Adamantylmalonic acid and compounds with similar structures often involves complex chemical reactions aimed at incorporating the adamantyl group into the malonic acid structure. These synthetic approaches are crucial for generating the compound in a pure form, suitable for further analysis and application in research. The process might involve steps such as the decarboxylative cyanomethyl esterification of arylmalonic acids, which has been developed to be performed at room temperature, providing desired products in high yields within a short period (Ibrahim, 2011)[https://consensus.app/papers/synthetic-utilities-ophenylenediamines-synthetic-ibrahim/999c97cde27d5dca95b0eda0e33d2f6c/?utm_source=chatgpt].

Aplicaciones Científicas De Investigación

Cancer Cell Growth Inhibition

1-Adamantylmalonic acid derivatives have shown potential in cancer research. Studies have revealed that adamantylmaleimide derivatives, including N-1-adamantylmaleimide and N-1-(3,5-dimethyladamantyl)maleimide, exhibit modest growth inhibitory activities against various cancer cell lines. They were found to induce apoptosis and cause significant morphological changes in cancer cells, suggesting their potential in cancer therapy (Wang et al., 1998).

Antioxidant and Anti-inflammatory Activities

Adamantyl-based compounds have been associated with strong antioxidant activities. For instance, certain adamantane-based ester derivatives demonstrated significant antioxidant activities in tests, indicating their potential use in the management of oxidative stress-related conditions. Additionally, some derivatives also showed good anti-inflammatory activities (Chidan Kumar et al., 2015).

Antibacterial Properties

The antibacterial activity of adamantane derivatives has been explored, with studies showing that certain derivatives can effectively suppress the growth of Gram-positive bacteria, and to a lesser extent, Gram-negative species. This suggests the potential application of adamantane derivatives in antibacterial therapies (Doležálková et al., 2012).

Drug Design and Development

Adamantyl groups, including 1-adamantylmalonic acid, play a significant role in drug design. They are incorporated into drugs for treating neurological diseases, as antiviral agents, and in therapies against type 2 diabetes. The adamantyl group's steric bulk and hydrophobicity are advantageous in modulating drug properties such as stability, reactivity, and pharmacokinetics (Feng et al., 2019).

Chemiluminescence in Clinical Applications

In clinical research, adamantyl-based compounds like adamantyl 1,2-dioxetane are used in chemiluminescence for sensitive assays. These applications include immunoassays, nucleic acid probe assays, and monitoring reactive oxygen species, demonstrating the versatility of adamantyl derivatives in bioanalytical chemistry (Kricka, 2003).

Metabolic Stability and Inhibition Potency

Research has also focused on the metabolic stability and inhibition potency of adamantyl derivatives. For instance, modifying adamantyl ureas and diureas influenced their activity against enzymes like soluble epoxide hydrolase, which is crucial in drug metabolism and pharmacodynamics (Burmistrov et al., 2018).

Propiedades

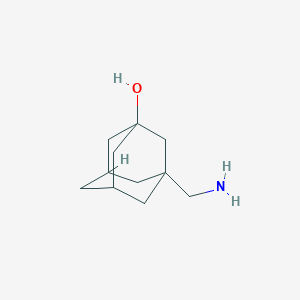

IUPAC Name |

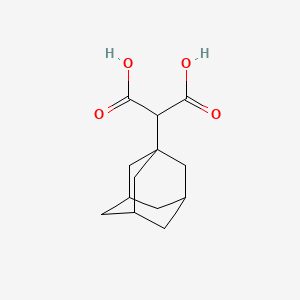

2-(1-adamantyl)propanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c14-11(15)10(12(16)17)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-10H,1-6H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDWEIFODWCDAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357448 |

Source

|

| Record name | 1-ADAMANTYLMALONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantylmalonic acid | |

CAS RN |

24779-68-8 |

Source

|

| Record name | 1-ADAMANTYLMALONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ADAMANTAN-1-YL-MALONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)